((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)methionine
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Overview
Description
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine is a synthetic organic compound that features a biphenyl structure with a chloro substituent and a sulfonyl group attached to a methionine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine typically involves the chlorosulfonation of biphenyl derivatives. One common method is the reaction of 4-chlorobiphenyl with chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate can then be reacted with methionine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine may involve large-scale chlorosulfonation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used under acidic conditions.
Nucleophilic Substitution: Nucleophiles such as amines and thiols react with the sulfonyl chloride group under basic conditions to form sulfonamides and sulfonyl thiols.
Major Products Formed
Nitration: 4’-Nitro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine
Bromination: 4’-Bromo-[1,1’-biphenyl]-4-yl)sulfonyl)methionine
Sulfonamide Formation: Various sulfonamide derivatives depending on the nucleophile used
Scientific Research Applications
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride
- 4’-Chloro-[1,1’-biphenyl]-4-sulfonyl fluoride
- Bis(4-chlorophenyl)sulfone
Uniqueness
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine is unique due to the presence of the methionine moiety, which imparts specific biological activity and potential therapeutic applications. The combination of the biphenyl structure with the sulfonyl and methionine groups provides a versatile platform for chemical modifications and functional studies .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c1-24-11-10-16(17(20)21)19-25(22,23)15-8-4-13(5-9-15)12-2-6-14(18)7-3-12/h2-9,16,19H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMGSZDDDTYUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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